molecular formula C23H25NO4 B11389385 3-(2-methoxybenzyl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

3-(2-methoxybenzyl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

Cat. No.: B11389385
M. Wt: 379.4 g/mol
InChI Key: KNXKKZYHQPPYOO-UHFFFAOYSA-N
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Description

3-(2-methoxybenzyl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one is a complex heterocyclic compound. It belongs to the class of benzoxazine derivatives, which are known for their diverse biological activities, including antitumor, anti-inflammatory, and antifungal properties .

Preparation Methods

The synthesis of 3-(2-methoxybenzyl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one typically involves a multi-step process. One common method is a microwave-assisted four-step synthetic approach. This method includes the following steps :

    Formation of the benzoxazine ring: This step involves the reaction of appropriate starting materials under microwave irradiation to form the benzoxazine core.

    Substitution reactions: Various substituents are introduced at specific positions on the benzoxazine ring through substitution reactions.

    Cyclization: The intermediate compounds undergo cyclization to form the final heterocyclic structure.

    Purification: The final product is purified using techniques such as column chromatography.

Chemical Reactions Analysis

3-(2-methoxybenzyl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one can undergo various chemical reactions, including:

Scientific Research Applications

3-(2-methoxybenzyl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-methoxybenzyl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one involves its interaction with specific molecular targets. The compound can modulate various biological pathways, including those involved in cell proliferation and apoptosis. It is believed to exert its effects by binding to specific receptors or enzymes, thereby altering their activity .

Comparison with Similar Compounds

3-(2-methoxybenzyl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one is unique compared to other benzoxazine derivatives due to its specific substituents and structural configuration. Similar compounds include:

These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications.

Properties

Molecular Formula

C23H25NO4

Molecular Weight

379.4 g/mol

IUPAC Name

3-[(2-methoxyphenyl)methyl]-10-methyl-6-propyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one

InChI

InChI=1S/C23H25NO4/c1-4-7-16-11-21(25)28-23-15(2)22-18(10-19(16)23)13-24(14-27-22)12-17-8-5-6-9-20(17)26-3/h5-6,8-11H,4,7,12-14H2,1-3H3

InChI Key

KNXKKZYHQPPYOO-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=C3CN(COC3=C2C)CC4=CC=CC=C4OC

Origin of Product

United States

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